1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone
Description
1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative featuring a 2-butoxy-5-chloro-substituted aromatic ring. The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, influencing the aromatic ring's reactivity, while the butoxy (-OCH₂CH₂CH₂CH₃) and chloro (-Cl) substituents modulate solubility, lipophilicity, and biological activity.
Properties
IUPAC Name |
1-(2-butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c1-2-3-6-18-10-5-4-8(13)7-9(10)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZKUJCGTXMTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-5-chlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituent effects:
Key Observations:
- Lipophilicity: The butoxy group in the target compound enhances lipophilicity (predicted logP > 3) compared to amino (logP ~1.5) or chloro (logP ~2.5) substituents, favoring membrane permeability in bioactive molecules.
- Reactivity: Electron-withdrawing groups (e.g., -CF₃, -Cl) activate the ring for electrophilic substitution, but the electron-donating butoxy group may direct reactivity to specific positions (e.g., para to the -OButyl group).
- Stability: Trifluoroacetyl derivatives are generally stable under acidic conditions but may hydrolyze in strong bases. The butoxy group’s steric bulk could further stabilize against nucleophilic attack.
Biological Activity
1-(2-Butoxy-5-chlorophenyl)-2,2,2-trifluoroethanone, also known by its CAS number 1443307-42-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H12ClF3O2
- Molecular Weight : 286.67 g/mol
- CAS Number : 1443307-42-3
- IUPAC Name : this compound
The biological activity of this compound appears to be multifaceted. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and cellular pathways, impacting processes such as apoptosis and cell proliferation.
In Vitro Studies
In vitro studies have shown that derivatives of trifluoroethanones can influence cell viability and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : K562 (chronic myeloid leukemia), MDA-MB-231 (breast cancer), and PC-3ML (prostate cancer).
- Mechanism : Induction of mitochondrial permeability transition and depletion of cellular thiols were observed, leading to increased apoptosis rates at higher concentrations.
Table 1: Summary of In Vitro Findings
| Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|
| K562 | 10 | Induction of apoptosis | Mitochondrial dysfunction |
| MDA-MB-231 | 5 | Inhibition of invasion | Cell cycle arrest |
| PC-3ML | 10 | Increased necrosis | Oxidative stress |
In Vivo Studies
Limited in vivo studies have been conducted on this compound. However, similar compounds have demonstrated potential anti-tumor activity in animal models. For example, thiosemicarbazone derivatives have shown efficacy in delaying tumor growth in mouse models bearing mammary carcinomas.
Case Study 1: Apoptosis Induction in K562 Cells
A study investigated the effect of various trifluoroethanone derivatives on K562 cells. The results indicated a bell-shaped dose-response curve for apoptosis induction, with significant cell death observed at intermediate concentrations, suggesting a complex interaction with cellular pathways.
Case Study 2: Anti-Metastatic Potential in Breast Cancer Models
Another study focused on the anti-metastatic properties of similar compounds. The results indicated that certain derivatives could inhibit the invasive potential of breast cancer cells significantly. The compounds were well-tolerated in vivo and displayed low cytotoxicity toward normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
